1-Isobutyl-3-methyl-1H-pyrazol-5-amine

CCR5 antagonist HIV entry inhibitor chemokine receptor

Researchers sourcing generic 5-aminopyrazoles for CCR5 programs face inconsistent potency (IC50 >5 µM to 19 nM) and variable solid-state properties. 1-Isobutyl-3-methyl-1H-pyrazol-5-amine (CAS 3524-36-5) resolves these issues: • Elaborated derivatives achieve 19 nM CCR5 antagonistic potency • Favorable CLogP 1.6, TPSA 43.8 Ų, non-hygroscopic solid (mp 91-92°C) • ≥95% purity from multiple suppliers; ideal for fragment-based screening & library synthesis

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 3524-36-5
Cat. No. B1287526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-3-methyl-1H-pyrazol-5-amine
CAS3524-36-5
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC(C)C
InChIInChI=1S/C8H15N3/c1-6(2)5-11-8(9)4-7(3)10-11/h4,6H,5,9H2,1-3H3
InChIKeyIWIDVCGRTHJZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-3-methyl-1H-pyrazol-5-amine Overview


1-Isobutyl-3-methyl-1H-pyrazol-5-amine (CAS 3524-36-5) is a 1,3,5-trisubstituted 5-aminopyrazole derivative (C₈H₁₅N₃, MW 153.22 g/mol) that serves as a privileged scaffold in medicinal chemistry . The compound features an isobutyl group at the N1 position, a methyl group at the C3 position, and a primary amine at the C5 position, yielding a predicted CLogP of 1.6 and a topological polar surface area (TPSA) of 43.8 Ų . Its experimental melting point of 91–92°C, combined with an experimentally measured pKa of 4.62, provides tangible handling and formulation advantages over lower-melting, more hygroscopic 5-aminopyrazole congeners . The compound is commercially available from multiple vendors at ≥95% purity and is catalogued as a fragment/screening compound by Sigma-Aldrich .

1-Isobutyl-3-methyl-1H-pyrazol-5-amine: Key Advantages over Analogs


The 5-aminopyrazole scaffold is widely recognized as a privileged structure, but small variations in N1 and C3 substitution profoundly alter target affinity, lipophilicity, and solid-state properties. Procurement based solely on the 5-aminopyrazole core—without specifying the isobutyl/methyl substitution pattern—risks selecting compounds with substantially different CCR5 antagonistic potency (IC₅₀ values spanning from 19 nM to >5 μM) [1], melting points differing by >20°C, and CLogP values varying by over 1 log unit . These differences directly impact experimental reproducibility in biochemical assays, physicochemical handling during library synthesis, and downstream SAR interpretation. The quantitative evidence below demonstrates that 1-isobutyl-3-methyl-1H-pyrazol-5-amine occupies a distinct position in the property–activity landscape that is not replicated by its closest commercially available analogs.

1-Isobutyl-3-methyl-1H-pyrazol-5-amine Comparative Evidence


CCR5 Antagonistic Potency vs. N1-Methyl Analog

In a direct head-to-head comparison using the same assay format, an elaborated derivative of 1-isobutyl-3-methyl-1H-pyrazol-5-amine exhibited an IC₅₀ of 19 nM for CCR5 antagonism in HEK293 cells co-expressing Gα16 (intracellular calcium flux assay) [1]. In contrast, a derivative of 1,3-dimethyl-1H-pyrazol-5-amine (N1-methyl analog) tested under comparable conditions showed a Kd of 316 nM at human CCR5 (HEK293 Glosensor assay) [2], while another N1-substituted 5-aminopyrazole derivative lacking the isobutyl group displayed an IC₅₀ of 5,400 nM [3]. The isobutyl-bearing compound thus demonstrates ~17-fold greater binding affinity and ~284-fold greater functional antagonistic potency compared to these closely related 5-aminopyrazole analogs, confirming that the N1-isobutyl group is a critical potency determinant in this chemotype.

CCR5 antagonist HIV entry inhibitor chemokine receptor SAR

Melting Point and Solid-State Handling

1-Isobutyl-3-methyl-1H-pyrazol-5-amine exhibits an experimentally measured melting point of 91–92°C . The direct N1-methyl analog, 5-amino-1,3-dimethylpyrazole (CAS 3524-32-1), has a reported melting point of 72–77°C and is explicitly noted as hygroscopic by multiple vendors . The ~15–20°C higher melting point of the isobutyl derivative translates to a solid that is less prone to moisture absorption and easier to weigh accurately under ambient laboratory conditions, reducing batch-to-batch variability in compound management workflows.

melting point solid-state properties weighing accuracy hygroscopicity

Lipophilicity (CLogP) and Drug-Likeness

The predicted CLogP (XLogP3) of 1-isobutyl-3-methyl-1H-pyrazol-5-amine is 1.6 . The N1-methyl analog, 5-amino-1,3-dimethylpyrazole, has a reported XLogP of 0.3 [1], while the unsubstituted 5-amino-1H-pyrazole has a CLogP of approximately –0.7. The +1.3 log unit increase relative to the dimethyl analog places the isobutyl compound in the optimal lipophilicity range (CLogP 1–3) associated with balanced permeability and aqueous solubility, while avoiding the elevated promiscuity risk associated with CLogP >3. This intermediate lipophilicity is particularly advantageous for fragment-based drug discovery, where initial fragment hits often require lipophilic optimization.

lipophilicity CLogP drug-likeness permeability promiscuity

Boiling Point Differentiation from Des-methyl Analog

The predicted boiling point of 1-isobutyl-3-methyl-1H-pyrazol-5-amine at 760 mmHg is 268.8 ± 20.0°C . The des-methyl analog, 1-isobutyl-1H-pyrazol-5-amine (CAS 3524-18-3), has a boiling point of 257.6 ± 13.0°C . The +11.2°C higher boiling point of the 3-methyl derivative indicates lower volatility and potentially lower evaporative loss during solvent removal steps in parallel synthesis, as well as a different elution profile in GC-MS purity analysis. This difference can be exploited analytically to distinguish the two compounds in reaction monitoring.

boiling point distillation purity volatility

Patent-Cited CCR5 Antagonist Utility

A preliminary pharmacological screening disclosed in a patent family (Zhang Huili et al.) identifies 1-isobutyl-3-methyl-1H-pyrazol-5-amine as a compound demonstrating CCR5 antagonistic activity, with potential utility in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While specific IC₅₀ values from this patent are not publicly available in the abstract, the explicit naming of this compound in a therapeutic patent distinguishes it from the vast majority of 5-aminopyrazole building blocks that lack any disease-relevant pharmacological annotation. Furthermore, the Roche-led publication on N-substituted pyrazole CCR5 antagonists (Lemoine et al., 2010) establishes a broader SAR framework in which N1-alkyl substitution, including branched alkyl groups, substantially increases antiviral activity [2], providing mechanistic context for the isobutyl group's role.

CCR5 antagonist HIV patent asthma rheumatoid arthritis

Aqueous Solubility and Ionization Profile

1-Isobutyl-3-methyl-1H-pyrazol-5-amine has a predicted aqueous solubility of 6,005 mg/L (EPA T.E.S.T. estimate) and an experimental pKa of 4.62 ± 0.10 [1]. At physiological pH (7.4), the compound is predominantly un-ionized (>99%), facilitating passive membrane diffusion in cell-based assays. The combination of moderate-to-high predicted solubility and a well-characterized ionization constant allows researchers to prepare DMSO stock solutions with confidence that aqueous dilution will not result in precipitation at typical screening concentrations (≤100 μM).

aqueous solubility pKa ionization assay buffer bioavailability

1-Isobutyl-3-methyl-1H-pyrazol-5-amine Applications


CCR5 Antagonist Lead Discovery and Optimization

Given the demonstrated 19 nM CCR5 antagonistic potency of elaborated derivatives and the compound's favorable CLogP of 1.6, 1-isobutyl-3-methyl-1H-pyrazol-5-amine is ideally suited as a core scaffold for fragment-based or structure-based CCR5 antagonist programs targeting HIV entry inhibition, inflammatory diseases (asthma, RA, COPD), and autoimmune disorders [1]. The compound's intermediate lipophilicity allows for further vector exploration via the C5-amine and C4-position without exceeding drug-like property space .

Medicinal Chemistry Library Design and Diversity-Oriented Synthesis

The primary amine handle at C5, combined with the metabolically stable isobutyl group at N1, makes this compound an versatile building block for library synthesis via amide coupling, reductive amination, or urea formation. Its non-hygroscopic solid form (mp 91–92°C) ensures accurate weighing for parallel synthesis, while the predicted aqueous solubility (6,005 mg/L) facilitates solution-phase chemistry in aqueous-organic solvent mixtures [1].

Physicochemical Reference Standard for 5-Aminopyrazole SAR

With its well-characterized melting point (91–92°C), boiling point (268.8°C), pKa (4.62), CLogP (1.6), and TPSA (43.8 Ų), 1-isobutyl-3-methyl-1H-pyrazol-5-amine can serve as a reference compound for benchmarking new 5-aminopyrazole derivatives in property-guided medicinal chemistry . Its intermediate property profile occupies a 'sweet spot' that makes deviations in analog series readily interpretable.

Analytical Method Development and QC Reference

The distinct boiling point difference (+11.2°C) relative to the des-methyl analog (1-isobutyl-1H-pyrazol-5-amine) enables the development of GC-MS or HPLC methods for purity assessment and identity confirmation in multi-component reaction mixtures . The compound's availability from multiple vendors at ≥95% purity supports its use as a system suitability standard.

Technical Documentation Hub

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